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Decanoyl- and octanoyl glycerides

Cat. No.: B1166777
CAS No.: 52622-27-2
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Description

Contextualization within Lipid Biochemistry and Medium-Chain Lipid Classes

Glycerides, or acylglycerols, are esters formed from a glycerol (B35011) backbone and one, two, or three fatty acids, creating mono-, di-, and triglycerides, respectively. wikipedia.orgwikipedia.org Triglycerides are the primary constituents of animal fats and vegetable oils. wikipedia.orgyoutube.com The properties of a glyceride are determined by the fatty acids attached. Fatty acids are hydrocarbon chains with a carboxyl group at one end; they are classified by their chain length: short-chain (fewer than 6 carbons), medium-chain (6-12 carbons), and long-chain (more than 12 carbons). nih.govtaylorandfrancis.com

Decanoyl- and octanoyl glycerides are triglycerides wherein the fatty acids are primarily decanoic acid (a 10-carbon chain, also known as capric acid) and octanoic acid (an 8-carbon chain, also known as caprylic acid). nih.govwikipedia.org These belong to the class of medium-chain triglycerides (MCTs). nih.govresearchgate.net Natural sources rich in these MCTs include coconut oil and palm kernel oil. nih.govresearchgate.net Unlike long-chain triglycerides (LCTs), which are the most common fats in the human diet, MCTs possess distinct physical and chemical properties, such as a lower melting point, smaller molecular size, and greater water solubility. taylorandfrancis.commonash.edu

Fatty Acid ClassificationCarbon Chain LengthExamples
Short-Chain Fatty Acids (SCFAs)<6Acetic acid, Propionic acid, Butyric acid
Medium-Chain Fatty Acids (MCFAs) 6-12 Caproic acid (C6), Caprylic acid (C8), Capric acid (C10), Lauric acid (C12)
Long-Chain Fatty Acids (LCFAs)>12Palmitic acid (C16), Stearic acid (C18), Oleic acid (C18:1)

This table provides a general classification of fatty acids based on their carbon chain length, highlighting the position of the components of this compound.

Scope and Significance in Scientific Inquiry and Fundamental Lipid Research

The primary significance of this compound in scientific research stems from their unique metabolic pathway. Unlike LCTs, which are packaged into chylomicrons and transported through the lymphatic system, MCTs are rapidly hydrolyzed, and the released medium-chain fatty acids (MCFAs) are absorbed directly into the portal vein and transported to the liver. nih.govnih.govfrontiersin.org This rapid absorption and metabolism make them a readily available source of energy. nih.gov

This distinct metabolic route has several implications for fundamental lipid research:

Metabolic Studies: MCTs serve as a valuable model for studying lipid absorption, transport, and oxidation. Their rapid catabolism in the liver leads to the production of acetyl-CoA, which can then generate ketone bodies (ketogenesis). nih.govdiabetesjournals.org This process allows researchers to investigate energy metabolism, ketosis, and their effects on various physiological states.

Neurological Research: The brain can use ketone bodies as an alternative energy source to glucose. taylorandfrancis.comresearchgate.net Because ingestion of MCTs can reliably induce a state of mild ketosis, they are used in research exploring neuroprotective effects and alternative energy substrates for the brain in conditions like Alzheimer's disease, epilepsy, and amyotrophic lateral sclerosis (ALS). researchgate.netfrontiersin.orgnih.gov

Nutritional Science: In nutritional research, MCTs are investigated for their effects on energy expenditure, satiety, and body composition. nih.govhealthline.com Studies explore how their metabolism may influence fat oxidation and potentially reduce fat storage compared to LCTs. nih.govfrontiersin.org

Pharmaceutical Formulations: The solvent properties of partial glycerides make them useful as excipients in drug formulations, aiding in the solubilization and delivery of active pharmaceutical ingredients. wikipedia.org

Overview of Current Academic Research Paradigms and Key Areas of Investigation

Current academic research on this compound is diverse, focusing on their potential applications as metabolic modulators and therapeutic agents. Key areas of investigation include their role in managing metabolic and neurological disorders and enhancing physical performance.

Key Research Areas for this compound (MCTs):

Research AreaFocus of InvestigationKey Research FindingsCitations
Neurodegenerative Diseases Investigating the use of MCT-induced ketosis as an alternative energy source for the brain.In mouse models of ALS, caprylic triglyceride treatment was found to restore energy metabolism, attenuate motor impairment, and protect spinal cord motor neurons. nih.gov Studies suggest MCTs from coconut oil may have potential in preventing Alzheimer's disease by providing ketones as an energy source for the brain and offering neuroprotective properties. taylorandfrancis.com taylorandfrancis.comnih.gov
Epilepsy Exploring the use of ketogenic diets, including those rich in MCTs, for seizure control.The ketone bodies generated from MCT metabolism have been shown to reduce seizures. nih.gov MCFAs themselves may also play a direct role in seizure control. healthline.com nih.govhealthline.com
Metabolism and Weight Management Examining the effects of MCTs on fat oxidation, energy expenditure, and satiety.Studies indicate that continuous ingestion of MCTs can enhance fat oxidation during low-intensity physical activity. frontiersin.org MCTs have been found to increase fat oxidation and energy expenditure in healthy adults. nih.gov nih.govfrontiersin.org
Cardiovascular Health Studying the effects of specific MCTs on rare heart conditions.A recent study found that tricaprin (B1683028) (a triglyceride of capric acid) improved long-term survival and heart failure outcomes in patients with triglyceride deposit cardiomyovasculopathy, a rare condition where the heart cannot properly break down triglycerides. medicalnewstoday.com medicalnewstoday.com
Structured Lipids Synthesizing structured lipids that combine medium- and long-chain fatty acids to create fats with specific nutritional properties.Structured lipids containing MCFAs are researched for use in parenteral and enteral nutrition to spare nitrogen and support immune function in metabolically stressed patients. nih.gov nih.gov

This body of research underscores the continued scientific interest in this compound, not just as simple fats, but as complex metabolic tools with wide-ranging implications for human physiology and nutritional science. researchgate.netmonash.edu

Properties

CAS No.

52622-27-2

Synonyms

NEOBEE(R) M-5; NEOBEE(TM) M-5; TRIGLYCERIDE OF COCONUT OIL; captex300; miglyol810neutraloil; miglyol812neutraloil; myritol318; neobeem-5

Origin of Product

United States

Synthetic Methodologies and Structural Engineering of Decanoyl and Octanoyl Glycerides

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the principles of chemical and enzymatic catalysis to produce decanoyl- and octanoyl glycerides with high purity and yield. This approach leverages the strengths of both methodologies, offering a versatile platform for the structural engineering of these valuable compounds.

Direct Esterification Pathways for Glyceride Formation

Direct esterification is a common method for the synthesis of this compound. This process involves the direct reaction of glycerol (B35011) with octanoic acid (caprylic acid) and decanoic acid (capric acid) in the presence of a catalyst. While chemical catalysts can be used, enzymatic catalysis, particularly with lipases, is favored for its selectivity and operation under milder conditions, which minimizes the formation of undesirable byproducts.

The enzymatic esterification of glycerol with medium-chain fatty acids is a well-established route for MCT synthesis. The reaction proceeds through the formation of mono-, di-, and triglycerides. The final product composition can be controlled by manipulating the reaction conditions, such as the molar ratio of fatty acids to glycerol and the type of enzyme used. For instance, in a solvent-free system, the synthesis of medium-chain triglycerides has been achieved by reacting glycerol and the corresponding fatty acids with an immobilized lipase (B570770) nih.gov. Statistical analysis from such studies has indicated that the fatty acid to glycerol molar ratio is a highly significant variable affecting the synthesis of triglycerides nih.gov.

Transesterification Reactions for Fatty Acid Exchange

Transesterification, also known as interesterification, is another key strategy for the synthesis of this compound. This process involves the exchange of acyl groups between a starting triglyceride and a fatty acid or another ester. Enzymatic transesterification is particularly advantageous as it allows for the specific modification of triglycerides to incorporate decanoyl and octanoyl moieties at desired positions on the glycerol backbone.

This method can be used to restructure existing fats and oils to produce structured lipids with specific functionalities. For example, a starting oil rich in long-chain fatty acids can be transesterified with octanoic and decanoic acids or their simple esters to produce mixed glycerides. The use of sn-1,3 specific lipases in this process is crucial for producing structured lipids where the medium-chain fatty acids are located at the outer positions of the glycerol molecule.

Enzymatic Synthesis Using Lipases

The use of lipases as biocatalysts is central to the chemo-enzymatic synthesis of this compound. Lipases offer high catalytic efficiency, substrate specificity, and regioselectivity, making them ideal for the precise structural engineering of glycerides.

A critical aspect of lipase-catalyzed synthesis is the enzyme's regioselectivity, which dictates the position at which the fatty acids are attached to the glycerol backbone. Many lipases exhibit a high degree of specificity for the sn-1 and sn-3 positions of the glycerol molecule. This sn-1,3 regioselectivity is highly desirable for the synthesis of structured lipids, where specific fatty acid positioning is required to achieve desired physical or nutritional properties. For example, Lipozyme RM IM, a lipase from Rhizomucor miehei, is known for its sn-1,3 specificity and has been successfully used in the synthesis of structured glycerides mdpi.com. The metabolism of triglycerides synthesized using such specific lipases can lead to the formation of specific diglycerides mdpi.com.

The selection of the appropriate lipase is crucial for optimizing the synthesis of this compound. Different lipases exhibit varying degrees of activity, stability, and selectivity. Commonly used commercial immobilized lipases include Lipozyme RM IM (Rhizomucor miehei), Lipozyme TL IM (Thermomyces lanuginosus), and Novozym 435 (Candida antarctica lipase B).

Comparative studies have been conducted to evaluate the performance of these biocatalysts. For instance, in the synthesis of 1,3-di-oleic-2-medium chain triacylglycerols, a study comparing the stability of Lipozyme RMIM, Lipozyme TLIM, Novozym 435, and an Aspergillus oryzae immobilized lipase (AOIM) found that Lipozyme TLIM and AOIM exhibited better stability under certain conditions nih.gov. In another study on the synthesis of benzyl (B1604629) benzoate, Lipozyme® RM IM showed a higher conversion rate compared to Novozym® 435 under the same conditions biointerfaceresearch.com. Novozym 435, however, was found to be more effective in the solvent-free esterification of glycerol with a mixture of caprylic and capric acids under reduced pressure, achieving a higher triacylglycerol formation compared to Lipozyme RMIM researchgate.net.

BiocatalystSource OrganismKey CharacteristicsObserved Performance in MCT Synthesis
Lipozyme RM IMRhizomucor mieheisn-1,3 regioselectiveAchieved ~31.25% triacylglycerol formation in 6h under 50 mbar reduced pressure. researchgate.net
Lipozyme TL IMThermomyces lanuginosussn-1,3 regioselectiveExhibited better stability compared to Lipozyme RMIM and Novozym 435 in a trace water-in-oil system for structured lipid synthesis. nih.gov
Novozym 435Candida antarctica lipase BNon-specific, but can exhibit regioselectivity depending on conditionsMore effective under reduced pressure, achieving ~54.74% triacylglycerol formation in 6h at 50 mbar. researchgate.net Maximum MCT formation of 86.46% was observed after 20h. researchgate.net

To maximize the yield and specificity of decanoyl- and octanoyl glyceride synthesis, it is essential to optimize various reaction parameters. These parameters can significantly influence the enzyme's activity and the equilibrium of the reaction.

Temperature: The reaction temperature affects the rate of reaction and the stability of the lipase. For the synthesis of medium-chain triglycerides, temperatures in the range of 37°C to 70°C have been investigated. For example, in a solvent-free system for tricaprin (B1683028) synthesis, a temperature of 70°C was found to be optimal for achieving higher selectivity nih.gov.

Reaction Time: The duration of the reaction is another critical factor. In the enzymatic synthesis of medium-chain glycerides from capric acid and glycerol, the optimal reaction time was found to be 24 hours dss.go.th.

Water Content: The amount of water in the reaction medium, often expressed as water activity (a_w), plays a dual role. A certain amount of water is essential for maintaining the catalytic activity of the lipase. However, excess water can promote the reverse reaction of hydrolysis, thereby reducing the yield of the desired glycerides. In a study on the synthesis of medium-chain triglycerides, the enzymatic synthesis was preferably carried out at an initial water activity of 0.328, which resulted in the maximum yield dss.go.th. In another study, the effect of water concentration in the range of 0-6% on the reaction conversion was found to be negligible under the tested conditions nih.gov.

Enzyme Loading: The concentration of the lipase in the reaction mixture also influences the reaction rate. Generally, an increase in enzyme loading leads to a higher conversion rate up to a certain point, after which the increase may not be significant. For the synthesis of medium-chain glycerides, an enzyme concentration of 5% or 9% (w/w) was found to be effective for higher selectivity nih.gov.

Vacuum Systems: The application of a vacuum to the reaction system is an effective strategy to shift the reaction equilibrium towards synthesis by removing water, which is a byproduct of the esterification reaction. This can lead to a significant enhancement in the yield of the desired glycerides. One study demonstrated that applying a vacuum can enhance the formation of triacylglycerols by 13 times compared to atmospheric pressure conditions researchgate.net. A two-step vacuum-mediated conversion process has also been developed to maximize the conversion of fatty acid ethyl esters and free fatty acids to diacylglycerol, achieving a yield of 66.76% nih.govresearchgate.net.

ParameterOptimized Range/ValueEffect on SynthesisReference
Temperature70°C for tricaprin synthesisHigher selectivity for triglyceride production. nih.gov
Reaction Time24 hours for MCG synthesisOptimal duration for achieving maximum conversion. dss.go.th
Water Activity (a_w)0.328 for MCG synthesisMaximal yield by balancing enzyme activity and hydrolysis. dss.go.th
Enzyme Loading5% or 9% (w/w)Higher selectivity for triglyceride production. nih.gov
Vacuum Application50 mbarEnhanced triacylglycerol formation by 13-fold. researchgate.net

Design and Synthesis of Structured Lipids (SLs) Containing Decanoyl and Octanoyl Moieties

The design of structured lipids with decanoyl and octanoyl groups focuses on creating triacylglycerol (TAG) molecules with specific arrangements of medium-chain fatty acids (MCFAs) like octanoic (caprylic) and decanoic (capric) acids, and long-chain fatty acids (LCFAs). The two primary arrangements of interest are medium-long-medium (MLM) and long-medium-long (LML) structures.

Synthesis and Characterization of Medium-Long-Medium (MLM) Structured Lipids

MLM-type structured lipids are characterized by having medium-chain fatty acids (C8:0 or C10:0) at the sn-1 and sn-3 positions of the glycerol backbone, with a long-chain fatty acid (LCFA) at the sn-2 position. researchgate.netmdpi.comnih.govnih.gov This specific arrangement is achieved primarily through enzymatic synthesis, which offers high specificity and avoids the harsh conditions of chemical methods. researchgate.net

Enzymatic interesterification is a widely used method for MLM synthesis. This process involves the exchange of fatty acids between a triacylglycerol rich in LCFAs (like soybean oil or refined palm olein) and a source of MCFAs (like tricaprylin (B1683027) or caprylic acid). nih.govresearchgate.netepa.gov The reaction is typically catalyzed by sn-1,3-specific lipases, such as those from Thermomyces lanuginosus (immobilized as Lipozyme TL IM) and Rhizomucor miehei (immobilized as Lipozyme RM IM). researchgate.netepa.govnih.gov These enzymes specifically target the sn-1 and sn-3 positions, leaving the LCFA at the sn-2 position intact. researchgate.net

Two common approaches within enzymatic interesterification are:

Acidolysis: The reaction between a TAG and a free fatty acid (e.g., refined bleached deodorized olein and caprylic acid). researchgate.netepa.gov

Transesterification: The reaction between two different TAGs (e.g., refined bleached deodorized olein and tricaprylin). researchgate.netepa.gov

A study synthesizing a novel MLM-type lipid containing caprylic acid at sn-1,3 and docosahexaenoic acid (DHA) at the sn-2 position (termed 1,3C-2D-TAG) employed a two-step enzymatic method. nih.gov The process involved mixing 2-monoacylglycerol (MAG) with octanoic acid in the presence of lipase and a molecular sieve in an n-hexane solvent. nih.gov The resulting product was then purified using column chromatography. nih.gov

Characterization of these synthesized MLM lipids involves techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the products, including the target TAGs and by-products like monoglycerides (B3428702) and diglycerides. nih.gov

Table 1: Examples of Enzymatic Synthesis of MLM Structured Lipids
EnzymeSubstratesReaction TypeKey Products/Findings
Lipozyme TL IM / Lipozyme RM IMTricaprylin, Tricaprin, Triolein, Trilinolein (B126924)InteresterificationYields of medium-long-chain triacylglycerols (MLCT) reached 70.32%, including 28.98% 1,3-dioctanoyl-2-linoleoyl glyceride (CaLCa) and 24.34% 1,3-didecanoyl-2-oleoyl glyceride (CaOCa). researchgate.netdss.go.th
Lipozyme TL IMRefined Bleached Deodorized Olein and Caprylic AcidAcidolysisSuccessfully produced MLM structured lipids, with the reaction reaching a maximum concentration of equivalent carbon number 32 after 20 hours. epa.gov
Lipozyme TL IMRefined Bleached Deodorized Olein and TricaprylinTransesterificationDemonstrated stable enzyme activity and successful synthesis of MLM-type lipids. epa.gov
Lipozyme RM IMAlgal oil (rich in DHA) and Octanoic AcidEsterification (two-step)Synthesized a novel MLM lipid (1,3C-2D-TAG) with caprylic acid at sn-1,3 and DHA at sn-2. nih.gov

Synthesis and Characterization of Long-Medium-Long (LML) Structured Lipids

LML structured lipids feature a medium-chain fatty acid (octanoyl or decanoyl) at the central sn-2 position, flanked by long-chain fatty acids at the sn-1 and sn-3 positions. The synthesis of these structures is less commonly the primary goal of reactions compared to MLM lipids but they often appear as significant components in enzymatic interesterification processes.

During the enzymatic synthesis of medium-long-chain triacylglycerols (MLCTs) from a mix of medium- and long-chain fats, various TAG species are formed, including MLM, MML (Medium-Medium-Long), MLL (Medium-Long-Long), and LML types. mdpi.com In one study involving the transesterification of medium-chain triglycerides (MCT) and camellia oil, LML and MLL-type lipids accounted for 30.38% of the total TAG content in a water-free system and 32.48% in a Pickering emulsion system. mdpi.com

Specific LML species identified in such reactions include 1,3-dilinoleoyl-2-octanoyl glyceride (LCaL) and 1,3-dilinoleoyl-2-decanoyl glyceride (LCL). dss.go.th The formation of these molecules is attributed to the rearrangement of fatty acids by the lipase catalyst across the available glycerol backbones. dss.go.th

The direct synthesis of the LML backbone can be approached by first creating 1,3-diacylglycerols (1,3-DAGs) with long-chain fatty acids. Research has shown the successful synthesis of 1,3-dilinolein (B586039) with a yield of 74.3% and 1,3-diolein (B152344) with a yield of 61.1% through the direct esterification of glycerol and the respective LCFAs in a solvent-free system. These 1,3-di-long-chain-glycerol intermediates can then be esterified with a medium-chain fatty acid (like octanoic or decanoic acid) at the sn-2 position to form the target LML structured lipid.

Influence of Substrate Composition on Structured Lipid Formation and Molecular Structure

The composition of the initial substrates is a critical factor that dictates the final structure and yield of the desired structured lipids. The nutritional and functional qualities of SLs are directly dependent on the composition and molecular structure of the fatty acids in the TAG. researchgate.net

Research investigating the enzymatic interesterification of MCTs and long-chain triglycerides (LCTs) has shown that the fatty acid composition at the sn-2 position of the resulting MLM lipid is primarily determined by the LCT used in the substrate. researchgate.netdss.go.th For instance, using trilinolein as the LCT source leads to a higher proportion of linoleic acid at the sn-2 position. dss.go.th

The molar ratio of substrates also plays a crucial role. A balanced substrate composition of MCT to LCT can influence the physicochemical properties of the product mixture, such as the formation of larger and finer crystals. researchgate.netdss.go.th The interplay between the substrates and the specific lipase used is also significant. Molecular docking simulations have revealed that the way MLCT molecules interact with the catalytic sites of different lipases (like Lipozyme TLIM and RMIM) varies, which can affect reaction stability and efficiency. researchgate.netdss.go.th

Table 2: Effect of Substrate on Structured Lipid Synthesis
Substrate FactorInfluence on ProductExample
Type of Long-Chain Triglyceride (LCT)Determines the fatty acid composition at the sn-2 position of MLM lipids. researchgate.netdss.go.thUsing trilinolein as the LCT substrate results in MLM lipids predominantly containing linoleic acid at the sn-2 position. dss.go.th
Ratio of MCT to LCTAffects the yield of different TAG species and influences physicochemical properties like crystal morphology. researchgate.netdss.go.thA balanced substrate ratio was found to increase the size and fineness of crystals in the final product. researchgate.netdss.go.th
Purity of SubstratesInfluences reaction efficiency and final product distribution.Studies often utilize high-purity tricaprylin, tricaprin, triolein, and trilinolein to control the synthesis of specific MLM and LML structures. dss.go.th

Derivatization Strategies for Targeted Research Applications

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, often for analysis or specific applications. In the context of this compound, the scientific literature focuses heavily on their synthesis rather than their subsequent derivatization for targeted research.

However, some related modifications and applications exist. One form of derivatization is ethoxylation, which involves reacting the glycerides with ethylene (B1197577) oxide. This process results in ethoxylated glycerides, which are used as emulsifiers and surfactants.

For analytical research purposes, rather than derivatizing the intact glyceride, the constituent fatty acids are often cleaved and converted into fatty acid methyl esters (FAMEs). This is a standard procedure that makes them volatile for analysis by Gas Chromatography (GC).

Furthermore, high-purity mixed decanoyl and octanoyl glycerides serve as important reference materials in analytical chemistry. They are used as calibration standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of unknown materials by providing reference points for peak identification.

Advanced Analytical and Characterization Methodologies for Decanoyl and Octanoyl Glycerides

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of glyceride mixtures, enabling the separation of individual components for subsequent identification and quantification.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-FID, GC-MS) for Compositional Analysis

Gas chromatography (GC) is a powerful tool for analyzing the fatty acid composition of decanoyl- and octanoyl glycerides nih.goviajps.com. Since glycerides themselves are not sufficiently volatile for GC analysis, a derivatization step is typically required nih.goviajps.comshimadzu.com. This process, often a transesterification reaction, converts the glycerides into their more volatile fatty acid methyl esters (FAMEs) iajps.comub.ac.id.

Key Methodological Aspects:

Derivatization: Common methods include acid-catalyzed (e.g., with boron trifluoride) and base-catalyzed derivatization to form FAMEs ub.ac.id. The choice of method can influence the reaction kinetics for different fatty acids; for instance, base-catalyzed methods have shown better results for the analysis of all fatty acids in coconut oil, a rich source of medium-chain fatty acids ub.ac.id.

Column Selection: High-temperature capillary GC columns are necessary to handle the analysis of triglycerides sigmaaldrich.com. Columns with a 5% phenyl-95% methylpolysiloxane stationary phase are often employed acs.org.

Detection:

Flame Ionization Detection (FID): GC-FID is widely used for quantification due to its high sensitivity and linear response over a broad range acs.orgnih.govnih.gov. It is a robust method for determining the relative percentages of caprylic and capric acids in a sample.

Mass Spectrometry (MS): GC-MS provides definitive identification of the FAMEs by comparing their mass spectra with established libraries nih.govnih.gov. This hyphenated technique combines the separation power of GC with the identification capabilities of MS, offering high accuracy and sensitivity for compositional analysis nih.gov.

Research has focused on optimizing GC methods for speed and efficiency. For example, using a shorter, thin-film capillary column with a high final oven temperature (up to 380°C) can provide good resolution and reasonable elution times for triglyceride analysis in sources like coconut oil sigmaaldrich.com.

Table 1: Example GC-FID Parameters for Fatty Acid Analysis

Parameter Condition
Column Fused silica (B1680970) capillary column (e.g., 15 m x 0.32 mm i.d., 0.1 µm DB5-HT) acs.org
Carrier Gas Helium acs.org
Injector Cool on-column acs.org
Oven Program Start at 90°C, ramp to 375°C at 27°C/min, hold for 0.44 min acs.org

| Detector | Flame Ionization Detector (FID) at 380°C acs.org |

High-Performance Liquid Chromatography (HPLC) and Advanced Variations (e.g., LC-MS/MS, UHPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing intact mono-, di-, and triglycerides without the need for derivatization hplc.eu. This is crucial for understanding the complete glyceride profile of a sample. Advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer enhanced resolution and faster analysis times nih.govmiami.edu.

Key Methodological Aspects:

Chromatographic Modes:

Reversed-Phase (RP) HPLC: This is the most common mode, separating glycerides based on their hydrophobicity, which is influenced by both the chain length and the number of double bonds in the fatty acid moieties nih.gov. C18 and C30 columns are frequently used . A C30 column was successfully used with a UHPLC system to resolve medium-chain triglycerides from other lipid subclasses .

Normal-Phase (NP) HPLC: NP-HPLC separates lipid classes based on the polarity of their head groups, making it effective for separating mono-, di-, and triglycerides from each other hplc.euaocs.org.

Detection:

Refractive Index (RI) Detection: HPLC-RI is a simple and accessible method for the quantitative determination of lipids, as it responds to the bulk property of the analyte relative to the mobile phase nih.gov.

Mass Spectrometry (MS and MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful approach for both the identification and quantification of intact glyceride molecular species nih.govnih.govspringernature.com. It allows for the simultaneous analysis of triglycerides and their fatty acid composition in a single run nih.govspringernature.com. A study utilizing a C30-RPLC-HRAM-MS/MS method demonstrated the ability to identify and quantify different triglyceride subclasses in complex biological samples .

UHPLC systems, when paired with high-resolution mass spectrometry, provide robust separation of complex lipid mixtures and accurate compound identification nih.govmiami.edu.

Table 2: Example UHPLC-MS Parameters for Medium-Chain Triglyceride Analysis

Parameter Condition
Column C30 column (150 × 2 mm I.D., 2.6 µm particle size)
Mobile Phase A Acetonitrile (B52724):water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:acetonitrile:water (90:10:1 v/v/v) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.2 mL/min

| Detector | Q-Exactive Orbitrap mass spectrometer researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed information on the molecular structure, composition, and functional groups present in this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification (e.g., DART-HRMS)

Mass spectrometry (MS) is a highly sensitive technique for identifying and quantifying lipids nih.govmiami.edu. High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds nih.govmiami.edumeasurlabs.com.

Key Methodological Aspects:

Ionization Techniques: Electrospray ionization (ESI) is commonly used in LC-MS to generate ions from the intact glyceride molecules aocs.org.

High-Resolution Analysis: HRMS instruments, such as the Orbitrap, can distinguish between molecules with very similar masses, which is essential in complex lipid mixtures researchgate.net. This technique is central to the field of lipidomics for untargeted analysis nih.govmiami.edu.

Direct Analysis in Real Time (DART): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation shimadzu.comlabrulez.comshimadzu.comresearchgate.net. This method can quickly provide a qualitative fingerprint of the triglycerides and fatty acids in a sample shimadzu.comlabrulez.com. Studies have shown DART-MS can successfully analyze triglycerides by detecting them as ammonia (B1221849) adduct ions shimadzu.com.

The combination of DART with HRMS offers a high-throughput screening method, reserving more time-consuming chromatographic techniques for samples that require in-depth quantitative analysis researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and System Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about glycerides nih.govspringernature.com. It is particularly valuable for determining the fatty acid composition and their specific positions (regioisomerism) on the glycerol (B35011) backbone aocs.org.

Key Methodological Aspects:

¹H-NMR: Proton NMR (¹H-NMR) is frequently used for the rapid and simultaneous study of oil composition nih.gov. Specific signals in the ¹H-NMR spectrum correspond to different protons within the glyceride molecule, such as those on the glycerol backbone, the alpha-carbonyl methylene (B1212753) groups, and the terminal methyl groups of the fatty acid chains aocs.org. The integration of these signals allows for the quantification of different fatty acid types nih.govaocs.org.

¹³C-NMR: Carbon-13 NMR (¹³C-NMR) provides detailed information about the carbon skeleton of the glycerides aocs.orgresearchgate.net. The chemical shifts of the carbonyl carbons and the glycerol carbons are particularly sensitive to the type of fatty acid and its position on the glycerol backbone, making ¹³C-NMR a powerful tool for distinguishing between different isomers researchgate.net. However, ¹³C-NMR is inherently less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope nih.govsemanticscholar.org.

NMR offers a significant advantage over chromatographic methods by providing detailed structural data on intact molecules without the need for chemical manipulation nih.gov.

Table 3: Characteristic ¹³C-NMR Chemical Shifts for Glyceride Moieties

Carbon Position Triglyceride (ppm) 1,3-Diglyceride (ppm) Monoglyceride (ppm)
Glycerol C-1, C-3 62.29 65.36 63.89 (C-1)
Glycerol C-2 69.11 68.59 65.37 (C-2)
Glycerol C-3 - - 70.48 (C-3)

Data derived from representative studies on glycerides. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Mechanism Analysis and Material Property Insights

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and versatile analytical technique used to identify functional groups within a molecule thermofisher.com. In the context of this compound, FTIR is valuable for monitoring chemical reactions and characterizing the final product.

Key Methodological Aspects:

Functional Group Identification: The FTIR spectrum of a glyceride sample will show characteristic absorption bands corresponding to its functional groups. Key bands for triglycerides include:

C-H stretching vibrations from the fatty acid chains (around 2800-3000 cm⁻¹) researchgate.netmdpi.com.

A strong C=O stretching vibration from the ester carbonyl group (around 1730-1750 cm⁻¹) researchgate.net.

C-O stretching vibrations (around 1100-1200 cm⁻¹) researchgate.net.

Reaction Monitoring: FTIR can be used in situ to monitor the progress of reactions such as esterification or transesterification youtube.com. By tracking the appearance or disappearance of specific absorption bands (e.g., the decrease of the O-H band from glycerol and the increase of the C=O ester band), the reaction kinetics and mechanism can be studied in real-time youtube.com.

Material Characterization: FTIR can also provide insights into the physical state and intermolecular interactions of the glyceride material. Changes in peak position or shape can indicate alterations in crystallinity or phase transitions. It is also a useful tool for assessing the efficiency of lipid extraction processes from biological materials nih.gov.

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation mdpi.com.

Table 4: Key FTIR Absorption Bands for Glyceride Analysis

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-2800 C-H stretching Aliphatic chains (-CH₂, -CH₃) researchgate.netmdpi.com
~1750-1730 C=O stretching Ester carbonyl researchgate.net

Thermal and Structural Analysis Techniques

The thermal behavior and crystalline structure of this compound dictate the physical stability of formulations. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are indispensable for probing these properties.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure changes in the physical properties of a sample as a function of temperature. researchgate.net It quantifies the heat flow associated with material transitions, providing critical data on melting points, crystallization temperatures, and polymorphic transformations. jfda-online.commdpi.com In a DSC measurement, the difference in heat required to increase the temperature of a sample and a reference is measured while both are subjected to a controlled temperature program. jfda-online.com The resulting DSC curve, a plot of heat flow versus temperature, reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events that correspond to phase transitions. jfda-online.com

For formulations containing this compound, DSC is instrumental in characterizing their thermal profiles. The crystallization and melting behaviors are directly related to the triacylglycerol (TAG) and fatty acid composition. jfda-online.com Research on medium-chain triacylglycerols (MCTs), which are primarily composed of decanoyl and octanoyl glycerides, demonstrates distinct thermal events. DSC thermograms of MCTs show a broad, low-temperature exothermic peak during cooling, indicating crystallization, and a corresponding broad endothermic peak on heating, representing the melting process. researchgate.net

Table 1: Representative Thermal Properties of Medium-Chain Triglycerides (MCT) by DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)
Crystallization-20.5-38.2
Melting-25.1-5.5

Note: Data is derived from representative DSC thermograms of MCT oil. Actual values can vary based on specific composition and experimental conditions like heating/cooling rates. researchgate.netmdpi.com

The data from DSC analysis is crucial for predicting the physical stability of lipid-based formulations, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), under various temperature conditions.

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. researchgate.net It operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the atomic planes within a crystal lattice, producing a unique diffraction pattern. springernature.com This pattern provides information on the arrangement of atoms, allowing for the identification of different crystalline phases, or polymorphs. researchgate.net For triglycerides, polymorphism is a critical phenomenon where molecules can pack into different crystal forms, each with distinct physical properties like melting point and stability. usu.edu

The primary polymorphic forms found in triglycerides are α (alpha), β' (beta-prime), and β (beta). usu.edu These forms can be distinguished by their characteristic "short spacing" peaks in the wide-angle region of the XRD pattern, which relate to the packing of the hydrocarbon chains. researchgate.net

α form: Exhibits a single, strong diffraction peak around 4.15 Å, corresponding to a loose hexagonal chain packing. usu.edu

β' form: Typically shows two strong peaks near 3.8 Å and 4.2 Å, indicating a more ordered orthorhombic chain packing. elsevierpure.com

β form: Displays a very strong peak at approximately 4.6 Å, which is characteristic of the most stable and dense triclinic chain packing. clinipro.net

"Long spacing" peaks in the small-angle region of the diffractogram relate to the length of the triglyceride molecules and their lamellar stacking. researchgate.net In studies on crystallized lipids, XRD analysis has confirmed the presence of these polymorphic structures. For instance, analysis of cooled adipocytes revealed diffraction peaks with d-spacing values characteristic of triglyceride crystals, distinguishing them from the amorphous, non-crystalline lipid background. clinipro.net

Table 2: Typical Short d-Spacing Values from XRD for Triglyceride Polymorphs

Polymorphd-spacing (nm)d-spacing (Å)Crystal System
β'~0.42~4.2Orthorhombic
β'~0.38~3.8Orthorhombic
β~0.46~4.6Triclinic

Note: These are representative values. The exact position of diffraction peaks can vary slightly depending on the specific glyceride composition and sample preparation. usu.educlinipro.net

Understanding the polymorphic form of this compound within a formulation is vital, as transformations between forms (e.g., from the less stable β' to the more stable β form) can cause changes in texture, stability, and drug release profiles over time.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules dispersed in a liquid. usp.orgnih.gov The method is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. usp.org When a laser illuminates the particles, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org DLS measures the rate of these intensity fluctuations and relates them to the particle's translational diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. usp.orgmdpi.com

DLS is a cornerstone technique for characterizing formulations where this compound form the basis of emulsions, nanoemulsions, or lipid nanoparticles. nih.gov It provides not only the mean particle size (e.g., Z-average) but also the Polydispersity Index (PDI), a measure of the broadness of the size distribution. anton-paar.com A low PDI value (typically < 0.2) indicates a monodisperse or narrowly distributed particle population, which is often desirable for stability and consistent performance.

Research on lipid nanoparticle systems frequently reports DLS data to confirm formulation quality. For example, solid lipid nanoparticles optimized for drug delivery have been characterized with a mean particle size of 159.9 ± 0.569 nm and a PDI of 0.149 ± 0.08, indicating a uniform dispersion. researchgate.net

Table 3: Example Particle Size Data from DLS for Lipid-Based Formulations

Formulation TypeMean Particle Size (Z-Average)Polydispersity Index (PDI)
Solid Lipid Nanoparticles (SLNs)159.9 nm0.149
Nanoemulsion (by volume)1.1 - 4.3 µmNot specified
Nanoemulsion (by number)17 - 20 nmNot specified

Note: Data is compiled from separate studies and represents typical values obtained for different types of lipid-based systems. The significant difference between size measured by volume and by number highlights the sensitivity of DLS to small numbers of larger particles or aggregates. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticle morphology, size, and internal structure. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin sample. The electrons interact with the sample, and an image is formed based on the differential scattering of electrons. nih.gov This allows for the characterization of particle shape, surface texture, and the presence of aggregation. researchgate.net For soft materials like lipid nanoparticles, cryo-electron microscopy (cryo-TEM) is often employed, where the sample is rapidly frozen in a vitrified (non-crystalline) state to preserve its native structure. nih.govaimspress.com

In the characterization of decanoyl- and octanoyl glyceride-based nanoparticles, TEM is used to corroborate data from DLS and provide qualitative morphological information. Studies on nanostructured lipid carriers (NLCs) have used TEM to reveal uniformly shaped, spherical particles with no visible aggregation, with diameters in the range of 200 nm. researchgate.net Other analyses of solid lipid nanoparticles have similarly shown them to be irregularly spherical in morphology. researchgate.net TEM provides unequivocal visual evidence of the particulate nature of the system and is crucial for understanding the physical structure of the nanocarriers. nih.gov

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical for the reliable quantification of this compound and associated active ingredients in research and quality control. wjpmr.comhumanjournals.com High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose due to its precision, specificity, and versatility. wjpmr.comscispace.com

Method development is the process of creating a procedure to measure a specific analyte in a given sample matrix. researchgate.net It involves a systematic optimization of chromatographic conditions, including:

Column Selection: Typically, reversed-phase columns (e.g., C18 or C8) are used for lipid analysis.

Mobile Phase Composition: A mixture of organic solvents (like acetonitrile or methanol) and water is optimized to achieve adequate separation of the glycerides from other components.

Detector Selection: A UV detector is common if the analyte has a chromophore. For lipids without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often employed.

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. researchgate.net Method validation is a formal process that evaluates a method's performance characteristics according to guidelines set by bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria (for major analytes)
Linearity Proportionality of signal to concentration.Coefficient of Determination (R²) > 0.999
Accuracy Closeness to the true value.Recovery between 98.0% and 102.0%
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%
LOD Lowest detectable concentration.Signal-to-Noise Ratio (S/N) of ~3:1
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio (S/N) of ~10:1
Range Concentration interval of reliability.Typically 80% to 120% of the test concentration

Note: Acceptance criteria can vary depending on the specific application, regulatory requirements, and concentration level of the analyte (e.g., impurity vs. main component). scispace.comresearchgate.net

Research Applications and Functional Studies of Decanoyl and Octanoyl Glycerides in Scientific Domains

Applications in Drug Delivery System Research and Formulation Science

The pharmaceutical sciences have extensively investigated decanoyl- and octanoyl-glycerides for their potential to improve the delivery of therapeutic agents. Their biocompatibility and biodegradability further enhance their appeal in formulation research.

Role as Solvents for Enhancing Solubility of Active Pharmaceutical Ingredients (APIs) in Research Systems

A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Decanoyl- and octanoyl-glycerides serve as effective non-aqueous solvents, capable of dissolving a wide range of lipophilic (fat-soluble) drug molecules. nus.edu.sgci.guide Their oily nature and ability to prevent the clumping of ingredients make them excellent vehicles for solubilizing and dispersing APIs. medicalnewstoday.com

In research settings, these glycerides are integral to the development of various drug delivery systems. For instance, they are used in the formulation of microemulsions, which are clear, stable, and isotropic mixtures of oil, water, and surfactants. nih.gov These systems can significantly enhance the solubility and absorption of poorly water-soluble drugs. ci.guide The ability of decanoyl- and octanoyl-glycerides to act as a solvent and a dispersing agent contributes to the creation of more uniform and stable drug formulations. healthline.com

PropertyDescriptionReference
Solvent Capacity Dissolves lipophilic APIs, preventing crystallization and improving formulation homogeneity. nus.edu.sgci.guide
Dispersing Agent Prevents clumping of ingredients, ensuring uniform distribution of the API. medicalnewstoday.comhealthline.com
Vehicle for Delivery Systems Used in microemulsions and other lipid-based formulations to enhance drug solubility. nih.gov

Development and Characterization of Nanostructured Lipid Carriers (NLCs)

Nanostructured lipid carriers (NLCs) represent an advanced generation of lipid-based nanoparticles for drug delivery. nih.gov These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect, less-ordered crystalline structure. researchgate.net This unique structure allows for higher drug loading capacity and minimizes the risk of drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). nih.govmdpi.com

Decanoyl- and octanoyl-glycerides are frequently employed as the liquid lipid component in NLC formulations. mdpi.com The inclusion of these liquid glycerides within the solid lipid matrix results in a carrier system that is solid at body temperature but has a lower melting point than the original solid lipid. mdpi.com This characteristic is crucial for enhancing the stability and performance of the NLCs.

The development of NLCs involves various techniques, including high-pressure homogenization (hot and cold methods), microemulsion techniques, and solvent evaporation methods. researchgate.net The characterization of these nanoparticles typically involves analyzing their particle size, zeta potential (a measure of surface charge and stability), and encapsulation efficiency. researchgate.net NLCs generally have a particle size ranging from 10 to 1000 nm. researchgate.net

Investigation of Mechanisms for Enhanced Bioavailability in Non-Human Experimental Models

The use of decanoyl- and octanoyl-glycerides in drug formulations has been shown to enhance the oral bioavailability of poorly absorbed drugs in various non-human experimental models. nih.gov Several mechanisms are believed to contribute to this enhancement.

One key mechanism is the rapid hydrolysis of these medium-chain triglycerides in the gastrointestinal tract. nih.gov Unlike long-chain triglycerides, the resulting medium-chain fatty acids can be directly absorbed into the portal vein and transported to the liver for rapid metabolism. cir-safety.orgnih.gov This bypasses the slower lymphatic absorption pathway that many long-chain fats follow.

Furthermore, lipid-based formulations containing decanoyl- and octanoyl-glycerides can improve drug absorption by:

Increasing membrane permeability: The surfactant properties of the glycerides and their breakdown products can temporarily alter the intestinal barrier, facilitating drug passage. ci.guide

Inhibiting efflux transporters: They may inhibit P-glycoprotein and other efflux pumps that actively transport drugs out of intestinal cells, thereby increasing intracellular drug concentration. nih.gov

Reducing pre-systemic metabolism: By encapsulating the drug, these formulations can protect it from enzymatic degradation in the gut and during its first pass through the liver. nih.gov

A study on a self-emulsifying drug delivery system (SEDDS) for the anti-HIV drug nevirapine, which included caprylic acid (a component of decanoyl- and octanoyl-glycerides), demonstrated a 2.69-fold increase in oral bioavailability in an animal model compared to a conventional suspension. nih.gov This improvement was attributed to the cumulative effects of the medium-chain fatty acid and other components of the formulation, potentially involving both portal and lymphatic absorption routes. nih.gov

Functional Studies in Food Science and Technology

In the food industry, decanoyl- and octanoyl-glycerides, often listed as E471, are valued for their functional properties that contribute to the quality and stability of various food products. wikipedia.org They are considered safe for consumption and are used in a wide range of applications. guidechem.com

Research on Their Efficacy as Emulsifiers and Stabilizers in Model Food Systems

Emulsifiers are crucial for creating and stabilizing mixtures of oil and water, which are naturally immiscible. Decanoyl- and octanoyl-glycerides, being composed of both a hydrophilic (glycerol) and a lipophilic (fatty acids) part, exhibit excellent emulsifying properties. cosmileeurope.eu They are used to form and stabilize emulsions in a variety of food products, including creams, lotions, and beverages. guidechem.comcosmileeurope.eu

Research has shown that these glycerides can effectively reduce the interfacial tension between oil and water droplets, preventing them from coalescing and separating. cosmileeurope.eu They also contribute to the stability of emulsions by forming a protective layer around the dispersed droplets. While they have good emulsifying properties on their own, they are often used in combination with other emulsifiers to achieve optimal stability in complex food systems. ci.guide

Influence on Texture, Crystallization Behavior, and Organoleptic Properties in Food Matrices

The addition of decanoyl- and octanoyl-glycerides can significantly influence the physical and sensory characteristics of food products.

Development of Modified Food Lipids and Structured Fats for Specific Functional Attributes

The unique physicochemical and nutritional properties of decanoyl- and octanoyl-glycerides have led to their significant use in the development of modified food lipids and structured fats. These tailored lipids are engineered to provide specific functional benefits beyond basic nutrition.

Structured lipids (SLs) are triglycerides that have been modified through chemical or enzymatic processes to alter their fatty acid composition and positional distribution on the glycerol (B35011) backbone. nih.gov A common goal in creating structured lipids is to produce molecules with medium-chain fatty acids (MCFAs) like octanoic and capric acids at the sn-1 and sn-3 positions, and a long-chain fatty acid (LCFA), often a polyunsaturated fatty acid (PUFA), at the sn-2 position. nih.gov This specific "MLM-type" structure is desirable because it combines the rapid energy release and unique metabolic pathways of MCFAs with the essential nutritional benefits of LCFAs. nih.govmdpi.com

The enzymatic synthesis of these structured lipids is a primary area of research, with lipases being the most common catalysts. mdpi.com Researchers have explored various enzymatic reactions, including acidolysis, interesterification, and esterification, to produce these modified fats. nih.govmdpi.com For instance, a two-step enzymatic method has been investigated to synthesize high-purity structured triacylglycerols with caprylic acid at the 1,3-positions and a polyunsaturated fatty acid at the 2-position. dss.go.th

The functional attributes of these modified lipids are a key focus of study. Research has shown that medium- and long-chain triacylglycerols (MLCTs) can help control obesity and fat malabsorption. mdpi.com They are designed to offer the rapid energy provision of MCTs while also supplying essential long-chain fatty acids. mdpi.com Studies have demonstrated that the specific structure of these lipids influences their digestion, absorption, and metabolic fate. nih.gov For example, MLM-type structured lipids are noted for their efficient absorption through the intestinal mucosa. nih.gov

Table 1: Research Findings on Modified Food Lipids

Research FocusKey FindingsCitations
Synthesis of MLM-type Structured Lipids Enzymatic methods, particularly using 1,3-specific lipases, are effective for synthesizing structured lipids with MCFAs at sn-1,3 and LCFAs at the sn-2 position. nih.govnih.gov
Nutritional Benefits MLCTs provide a rapid energy source from MCFAs and deliver essential LCFAs, potentially aiding in the management of obesity and fat malabsorption. mdpi.com
Metabolic Advantages The MLM structure enhances the absorption and bioavailability of fatty acids compared to simple physical mixtures of MCTs and LCTs. nih.gov
Enzymatic Processes Acidolysis, the reaction between a triglyceride and a free fatty acid, is a widely used method for producing MLCTs. mdpi.com

Industrial Research Applications and Material Science

In the realm of industrial research and material science, decanoyl- and octanoyl-glycerides are investigated for their utility as research-grade plasticizers, lubricants, and emulsifiers. Their distinct physical and chemical properties, such as low viscosity and good oxidative stability, make them valuable in various material formulations. guidechem.com

As plasticizers , these glycerides can be incorporated into polymers to increase their flexibility and durability. Their non-toxic nature makes them a subject of interest for applications in materials that come into contact with food or pharmaceuticals.

In the context of lubricants , the low viscosity of decanoyl- and octanoyl-glycerides, which is about half that of common vegetable oils, coupled with their stability at low temperatures, makes them suitable for specialized lubrication applications. guidechem.com They are particularly considered for machinery used in the food and pharmaceutical industries due to their non-toxic and chemically stable characteristics.

Their role as emulsifiers is also a significant area of study. Decanoyl- and octanoyl-glycerides can stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This property is leveraged in the formulation of a wide range of products. guidechem.com Research has explored their use in creating stable solid lipid microparticles for drug delivery systems. In one study, these glycerides were used to create artemether-loaded solid lipid microparticles, demonstrating their potential in pharmaceutical formulations.

Table 2: Industrial Research Applications

ApplicationFunctionKey Research FindingsCitations
Plasticizers Increase flexibility of materials.Studied for use in non-toxic material formulations.
Lubricants Reduce friction between surfaces.Low viscosity and good thermal stability make them suitable for food-grade and pharmaceutical machinery. guidechem.com
Emulsifiers Stabilize mixtures of immiscible liquids.Used in the development of stable solid lipid microparticles for drug delivery.

Lipid Metabolism Modeling in Cellular and Animal Research Models

Decanoyl- and octanoyl-glycerides are extensively used in cellular and animal models to study lipid metabolism. Their unique metabolic fate, which differs significantly from that of long-chain triglycerides (LCTs), makes them a valuable tool for researchers.

Unlike LCTs, MCTs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein. healthline.com This allows them to be quickly metabolized for energy. nih.gov This property is leveraged in studies investigating energy metabolism, fat oxidation, and the effects of dietary fats on various metabolic parameters.

Animal studies, particularly in rats, have been instrumental in elucidating the effects of MCTs on lipid metabolism. Research has shown that diets supplemented with MCTs can lead to lower plasma and liver total lipids and cholesterol compared to diets with corn oil. nih.gov Studies have also indicated that MCTs can enhance the activity of enzymes involved in fatty acid chain-lengthening and desaturation in the liver. nih.gov Furthermore, research in obese rats has demonstrated that different types of MCTs can reduce body weight and improve plasma and liver lipid levels. rsc.org Some studies suggest that MCTs may improve lipid metabolism by promoting the "browning" of adipose tissue, which increases energy expenditure. rsc.org

In cellular models, such as human hepatic LO2 cells, researchers have investigated how MCTs affect lipid accumulation. Studies have shown that medium- and long-chain triglycerides can attenuate lipid accumulation and regulate the expression of proteins involved in lipid metabolism. researchgate.net These in vitro models allow for a detailed examination of the molecular mechanisms underlying the metabolic effects of MCTs.

Table 3: Findings from Lipid Metabolism Models

Model SystemResearch FocusKey FindingsCitations
Rat Models Effects on plasma and liver lipids.MCT supplementation led to decreased total lipids and cholesterol in plasma and liver. nih.gov
Obese Rat Models Impact on obesity and lipid profiles.MCTs reduced body weight and improved plasma and liver lipid levels. rsc.org
Canine Models Systemic metabolic effects.MCT feeding altered circulating lipids, ketone bodies, and amino acids, suggesting a rewiring of global metabolism. mdpi.com
Human Hepatic Cell Lines (LO2) Cellular lipid accumulation.Medium- and long-chain triglycerides were found to reduce lipid deposition and modulate lipid metabolism-related proteins. researchgate.net

Membrane Biology and Biophysics Research using Decanoyl- and Octanoyl Glycerides as Probes

The interaction of lipids with cellular membranes is a critical area of research in biology and biophysics. While direct studies using decanoyl- and octanoyl-glycerides as specific probes for membrane properties are not extensively detailed in the provided context, the broader understanding of lipid metabolism and membrane function provides a basis for their potential use in this domain.

The synthesis and breakdown of triglycerides are intimately linked to the functions of cellular membranes, particularly the endoplasmic reticulum. nih.gov Some organisms can directly use membrane lipids as fatty acid donors for triglyceride synthesis, a process that inherently remodels the organelle membranes. nih.gov Studying the effects of introducing specific glycerides, like those of decanoic and octanoic acid, could provide insights into these membrane remodeling processes and their impact on organelle function.

Furthermore, the physical properties of lipids, such as chain length and saturation, are known to influence membrane fluidity and the function of membrane-bound proteins. mdpi.com While not directly focused on decanoyl- and octanoyl-glycerides, research on lysolecithins, which are related lipid molecules, has shown that they can alter intestinal membrane fluidity and protein channel formation. mdpi.com This suggests that medium-chain glycerides could potentially be used as tools to modulate and study the biophysical properties of membranes in a controlled manner.

Although traditionally viewed as energy sources, there is growing evidence that MCTs may have bioactive properties and can influence cellular signaling pathways, some of which are initiated at the cell membrane. nih.gov Further research using these glycerides as probes could help to unravel these more subtle cellular and physiological effects.

Theoretical and Computational Investigations on Decanoyl and Octanoyl Glycerides

Molecular Docking Simulations of Enzyme-Substrate Interactions (e.g., with lipases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of decanoyl- and octanoyl-glycerides, docking simulations are crucial for understanding their interaction with metabolic enzymes like lipases. These simulations reveal the binding mechanisms that govern the enzymatic synthesis and hydrolysis of these glycerides.

Research into the enzymatic synthesis of diacylglycerol (DAG)-enriched vegetable oils has utilized molecular docking to elucidate the lipase-substrate binding mechanism. researchgate.net Such studies computationally model how substrates, including those derived from octanoic and decanoic acids, fit into the active site of lipases. The simulations calculate a binding energy, which indicates the affinity of the substrate for the enzyme. A lower binding energy typically corresponds to a more favorable interaction.

For example, docking studies on various fatty acids with lipases show a clear preference based on chain length and saturation. While specific data for decanoyl and octanoyl glycerides is part of broader studies, the principles can be illustrated by comparing the binding affinities of different fatty acid substrates to a lipase (B570770) active site. These simulations help identify key amino acid residues in the enzyme that form hydrogen bonds or hydrophobic interactions with the glyceride, stabilizing the complex and facilitating the catalytic reaction. nih.gov In silico investigations of thermoalkaliphilic lipases have shown differential binding affinities toward various p-nitrophenyl (pNP) esters, which serve as model substrates. nih.gov The binding energy for pNP-laurate (C12), a close relative of decanoate, can be compared with other chain lengths to infer the binding efficiency for medium-chain fatty acids. nih.gov

Table 1: Illustrative Binding Energies of Fatty Acids with Lipase from Molecular Docking Simulations

Fatty Acid SubstrateBinding Energy (kcal/mol)Key Interacting Residues (Example)
Oleic Acid (C18:1)-6.1SER, HIS, ASP
Palmitic Acid (C16:0)-6.5SER, HIS, ASP, LEU
Linoleic Acid (C18:2)-7.4SER, HIS, ASP, ILE

Note: This table is illustrative, based on data for common long-chain fatty acids, to demonstrate the output of docking simulations. The specific values for decanoyl and octanoyl glycerides would depend on the specific lipase and simulation conditions. nih.gov

The process involves preparing the 3D structures of both the lipase and the glyceride ligand. Water molecules are typically removed from the enzyme structure, and charges are assigned to the atoms. nih.gov A "grid box" is then defined around the enzyme's active site, specifying the search space for the ligand's position and orientation. nih.gov The docking algorithm then samples numerous possible binding poses, scoring each one based on a force field that estimates the interaction energy. nih.gov The resulting lowest-energy poses provide a static snapshot of the most probable enzyme-substrate complex. nih.govnih.gov

3D Structural Analysis and Conformational Studies of Glyceride Molecules and Their Assemblies

The biological function and physical properties of decanoyl- and octanoyl-glycerides are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods, particularly molecular dynamics (MD) simulations, are employed to study the dynamic behavior of these molecules, both individually and in assemblies.

Molecular dynamics simulations of diacylglycerols (DAGs), which are structurally similar to the mono- and di-glyceride components of the target compound, provide significant insights. A study on unsaturated DAGs in lipid bilayers showed that their molecular behavior and availability at the lipid-water interface are influenced by their acyl chain properties. nih.gov Saturated medium-chains like octanoyl and decanoyl groups are expected to have different conformational dynamics compared to unsaturated long chains, leading to distinct packing and interaction profiles within a membrane environment. nih.gov

The analysis of these simulations involves tracking key structural parameters over time:

Dihedral Angle Distributions: Analyzing the probability of different rotational states for the bonds in the glycerol (B35011) backbone and acyl chains to identify preferred conformations. nih.gov

Radius of Gyration (Rg): Measuring the compactness of the glyceride molecule over time.

End-to-End Distance: Characterizing the extension of the fatty acid chains.

These computational analyses provide a detailed picture of the structural landscape of decanoyl- and octanoyl-glycerides, which is essential for understanding their role in larger assemblies like micelles, emulsions, and lipid droplets.

Simulations of Interactions with Lipid Bilayers and Other Biological Interfaces

Molecular dynamics (MD) simulations are indispensable for investigating how decanoyl- and octanoyl-glycerides interact with and integrate into biological interfaces like cell membranes (lipid bilayers) and lipid droplets. These simulations can be performed at different levels of detail, from all-atom models that include every atom to coarse-grained (CG) models that group atoms into larger beads to study larger systems over longer timescales. nih.govacs.orgyoutube.com

Coarse-grained MD simulations have been successfully used to model the self-assembly of lipid molecules. For instance, a CG-MD study was employed to simulate the formation and structure of a micelle composed of phosphatidylcholine enzymatically modified with caprylic acid (C8:0). nih.gov This work demonstrated that such computational models can accurately predict aggregation properties and provide stable 3D models of the resulting nanostructures. nih.gov

Simulations of triglycerides within phospholipid bilayers are particularly relevant. Studies using the SDK/SPICA coarse-grained force field have modeled the behavior of triglycerides (TGs) and diacylglycerols (DAGs) within a phosphatidylcholine (PC) monolayer, mimicking the surface of a lipid droplet. nih.gov These simulations show that neutral lipids like TGs and DAGs can create lipid packing defects at the monolayer surface. nih.gov Even at low concentrations, these glycerides tend to reside at the surface of a bilayer, adopting a conformation similar to a phospholipid before nucleating into a lens-like structure in the bilayer's core at higher concentrations. nih.gov This process is fundamental to the biogenesis of lipid droplets. researchgate.netnih.gov

Key findings from such simulations include:

Localization: Decanoyl- and octanoyl-glycerides tend to accumulate at the membrane-water interface or within the hydrophobic core, depending on the concentration and the surrounding lipid composition. nih.govnih.gov

Membrane Perturbation: The presence of these glycerides can alter the physical properties of the lipid bilayer, such as its thickness, fluidity, and local curvature. nih.gov They can induce negative curvature and increase the ordering of neighboring phospholipid chains. nih.gov

Lipid Droplet Formation: Coarse-grained simulations can model the entire lifecycle of a lipid droplet, from the initial nucleation of triglycerides within the endoplasmic reticulum bilayer to the budding of a mature droplet. researchgate.netresearchgate.net

These simulations provide a dynamic, mechanistic understanding of how medium-chain glycerides are transported, stored, and utilized within a cellular context.

Predictive Modeling of Functional Properties Based on Molecular Structure

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of molecules with their functional or physicochemical properties. This computational approach uses machine learning algorithms to build models that can predict the properties of new or untested compounds.

For medium-chain triglycerides like mixed decanoyl- and octanoyl-glycerides, a key functional property is their ability to act as a solvent or carrier for other molecules, such as drugs. A recent study developed QSPR models to predict the solubility of various drug molecules in medium-chain triglycerides. nih.gov This research highlights the power of in silico methods in formulation development.

The study employed several types of molecular descriptors, which are numerical representations of a molecule's structure, and compared their predictive power:

2D and 3D Descriptors: Traditional descriptors based on the 2D graph or 3D conformation of the molecule.

Abraham Solvation Parameters: Empirically derived values that describe a molecule's hydrogen bonding acidity and basicity, polarizability, and volume.

Extended Connectivity Fingerprints (ECFPs): A type of 2D fingerprint that encodes circular atomic neighborhoods.

Smooth Overlap of Atomic Position (SOAP): A 3D descriptor that provides a detailed geometric description of an atom's local environment.

These descriptors were used to train various machine learning regression algorithms. The SOAP descriptor, in particular, enabled the creation of a highly accurate and interpretable model. Because SOAP is atom-centered, it allowed researchers to identify which specific molecular motifs within a drug molecule have the most significant influence on its solubility in MCTs. nih.gov

Table 2: Performance of Different QSPR Models in Predicting Drug Solubility in MCTs

Molecular DescriptorMachine Learning AlgorithmPredictive Accuracy (RMSE)
2D and 3DRegularized Regression0.50
Abraham SolvationRegularized Regression0.50
SOAPRegularized Regression0.50
ECFP4Regularized Regression> 0.50 (Inferior)

RMSE (Root Mean Square Error) is a measure of the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. Data adapted from a comparative analysis of chemical descriptors. nih.gov

Such predictive models are powerful tools that can accelerate product development by enabling the in silico screening of compounds and the rational design of formulations with desired properties, reducing the need for extensive and costly experimental work. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Advanced Biocatalytic Systems

The demand for sustainable and efficient production of decanoyl- and octanoyl-glycerides is driving research into innovative synthetic methods. Future work will likely focus on moving beyond conventional chemical synthesis towards greener and more precise biocatalytic approaches.

Intensified synthesis processes, such as using microwave energy coupled with acid resin catalysts like Amberlyst-15, have shown the potential to achieve high conversion rates for tricaprylin (B1683027) in significantly reduced reaction times. nih.gov Another promising area is the use of sonication to enhance the rate of heat and mass transfer during synthesis. nih.gov

A significant emerging paradigm is the use of engineered biocatalysts and multi-enzyme cascades. nih.govresearchgate.net Systems metabolic engineering of microorganisms like Escherichia coli is being explored for the high-yield production of medium-chain fatty acids (MCFAs), the essential building blocks for these glycerides. nih.gov Furthermore, constructing advanced biocatalyst systems is a key research goal. nih.gov This includes designing whole-cell systems that co-express multiple enzymes, such as esterases and transaminases, to create efficient, one-pot cascade reactions for producing valuable chemical intermediates. researchgate.net The development of highly active bacterial enzymes, such as alcohol and aldehyde dehydrogenases, within these systems aims to produce medium-chain dicarboxylic acids, showcasing the potential for creating a wide range of MCFA-derived products. nih.gov

Table 1: Novel Synthetic & Biocatalytic Strategies

Strategy System/Catalyst Objective/Finding
Microwave-Assisted Synthesis Amberlyst-15 (Acid Resin) >95% conversion to tricaprylin in 16 minutes. nih.gov
Systems Metabolic Engineering Engineered Escherichia coli High-yield production of medium-chain fatty acid precursors (C6-C16). nih.gov
Engineered Biocatalyst System M. luteus alcohol dehydrogenase, A. violaceum aldehyde dehydrogenase Efficient production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids. nih.gov
Biocatalytic Cascade Co-expression of esterase and transaminase fusion proteins Single whole-cell system for synthesizing pharmaceutical intermediates. researchgate.net

In-Depth Elucidation of Structure-Functional Relationships via Integrated Methodologies

Understanding the precise relationship between the molecular structure of decanoyl- and octanoyl-glycerides and their physical or biological function is crucial for designing novel applications. Future research will increasingly rely on integrated methodologies that combine experimental data with powerful computational techniques.

The function of these glycerides is dictated by their structure, including the length of the fatty acid chains and their position on the glycerol (B35011) backbone. nih.gov For instance, interesterified lipids containing MCFAs at the sn-1 and sn-3 positions can be used as substitutes for plastic fats in confectionery. nih.gov In biological systems, medium-chain triglycerides have been shown to have a significant biophysical effect on the elasticity of lipid bilayers, such as pulmonary surfactant. ornl.gov

Emerging paradigms involve the use of integrated approaches to unravel these connections. The combination of experimental data, machine learning (ML) models, and physics-based molecular dynamics (MD) simulations is poised to identify desired structure-function relationships. acs.org This will allow for the tailored design of lipid-based systems, such as those used for drug delivery. acs.org

Table 2: Integrated Methodologies for Structure-Function Analysis

Methodology Application/Focus Insight
Neutron Spin Echo (NSE) & Langmuir Trough Rheology Investigating the effect of MCTs on pulmonary surfactant. MCTs have a greater biophysical impact on bilayer systems than monolayers. ornl.gov
Molecular Dynamics (MD) Simulations & Machine Learning (ML) Modeling lipid-mediated active pharmaceutical ingredient (API) delivery. Can identify and optimize structure-function relationships for designing lipid nanocarriers. acs.org

Discovery of Undiscovered Biological Roles and Mechanistic Insights in non-human systems

While some biological roles of decanoyl- and octanoyl-glycerides are known, many of their functions and mechanisms, particularly in non-human systems, remain to be discovered. Future research will delve deeper into their roles in cellular processes, metabolism, and signaling.

A key area of investigation is the specific roles of different acyl-chain lengths. For example, studies in mice have revealed that both n-octanoyl (C8) and n-decanoyl (C10) ghrelin are stored within the same secretory granules in ghrelin-producing cells. frontiersin.org The availability of C8 versus C10 acyl-molecules can influence the physiological processes of ghrelin acylation, suggesting a nuanced regulatory mechanism based on fatty acid availability. frontiersin.org

Animal models are also uncovering roles for these glycerides in neurological and metabolic functions. A diet rich in MCTs has been shown to reduce anxiety and improve social behavior in rats, an effect linked to the generation of the ketone body β-hydroxybutyrate. nih.gov Furthermore, lipidomics analysis in mouse models of Alzheimer's disease points to the dysregulation of lipid metabolism as a key aspect of the disease, highlighting a potential role for specific glycerides in neurodegeneration. nih.govnih.gov Research also indicates that MCTs can enhance protein anabolism and inhibit catabolism, effects that warrant further mechanistic study in animal models.

Table 3: Biological Roles of Decanoyl- and Octanoyl-Glycerides in Non-Human Systems

Biological System Finding Potential Implication
Mouse Ghrelin-Producing Cells Co-storage of C8-ghrelin and C10-ghrelin in the same secretory granules. frontiersin.org The type of available MCFA may regulate the acylation of ghrelin. frontiersin.org
Rat Models MCT-rich diets can reduce anxiety and improve social behavior. nih.gov A role for MCT metabolism and ketone body formation in brain function. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Pathways

To fully grasp the complex roles of decanoyl- and octanoyl-glycerides, researchers are moving towards the integration of multiple "omics" datasets. This systems-biology approach promises a holistic view of how these lipids interact within broader metabolic and signaling networks.

Future research will focus on the pathway-based integration of data from genomics (GWAS), transcriptomics, proteomics, and lipidomics. nih.govnih.gov This approach has already been used to highlight the importance of lipid metabolism dysregulation in mouse models of Alzheimer's disease by mapping multi-omics data into genome-scale metabolic networks (GSMNs). nih.govnih.gov Such integration can reveal how genetic variations influence protein expression and, subsequently, the lipid profile.

A significant challenge and future direction is the development of tools and frameworks that can effectively link these disparate datasets. osti.gov An emerging paradigm is the creation of unified lipid–metabolite–protein networks that allow for the visualization and exploration of connections across different omics layers. mdpi.comscilit.com These frameworks, sometimes implemented in user-friendly software packages, can rank molecules based on their functional proximity, helping to generate new hypotheses and identify novel biomarkers within complex lipid pathways. mdpi.comscilit.com

Development of Next-Generation Analytical Tools and Computational Models for Lipid Research

Advancements in our understanding of decanoyl- and octanoyl-glycerides are intrinsically linked to the development of more sophisticated research tools. The future will see the advent of more sensitive analytical techniques and more predictive computational models.

On the analytical front, there is a growing need for tools that can fully integrate lipidomics data with other omics datasets for more robust functional enrichment analysis. osti.gov Advanced biophysical techniques, such as neutron spin echo (NSE), are already being employed to probe the mechanical properties and interactions of MCTs with biological structures like pulmonary surfactant. ornl.gov

In the computational realm, the modeling of triacylglycerides (TAGs) is a rapidly advancing field. strath.ac.uknih.gov While mathematical models exist to predict physical properties like melting point and solid fat content, the use of molecular dynamics (MD) to simulate the complex behavior of TAGs is still in its early stages and represents a major frontier for research. strath.ac.uknih.gov Combining these physics-based simulations with machine learning approaches offers a powerful strategy for designing lipid-based systems and predicting their performance. acs.org The development and refinement of specific force fields (e.g., OPLS-AA) and parameter-generation tools (e.g., LigParGen server) will be critical for obtaining reliable and accurate simulation results. acs.org

Table 4: Compound Names Mentioned in this Article

Compound Name
Decanoyl- and octanoyl glycerides
Tricaprylin
n-Octanoyl ghrelin
n-Decanoyl ghrelin
β-hydroxybutyrate
Decanoic acid
Octanoic acid
Glycerol
Medium-chain α,ω-dicarboxylic acids

Q & A

Basic Research Question: What experimental methodologies are recommended for synthesizing decanoyl- and octanoyl glycerides with high purity?

Answer:
The synthesis of this compound typically involves enzymatic esterification or chemical catalysis. For solvent-free enzymatic approaches, lipases (e.g., immobilized Candida antarctica lipase B) are used to catalyze the esterification of free fatty acids (FFA) with glycerol. The Taguchi experimental design (L9 orthogonal array) optimizes parameters such as reaction temperature (e.g., 60°C), enzyme loading (5 wt%), and molar ratios (glycerol:FFA = 5:1), achieving up to 75% conversion efficiency . For chemical synthesis, acid or base catalysts (e.g., H₂SO₄ or NaOH) are employed under controlled anhydrous conditions, with purification via silica gel chromatography to isolate mono-, di-, and triacylglycerides.

Basic Research Question: How can structural heterogeneity in this compound be systematically characterized?

Answer:
Advanced chromatographic techniques, such as reverse-phase HPLC coupled with evaporative light scattering detection (ELSD), are critical for resolving positional isomers (e.g., 1-monodecanoyl vs. 2-monodecanoyl glycerides). Ultrahigh-performance liquid chromatography (UHPLC) using C18 columns (e.g., Agilent Select Biodiesel for Glycerides) enables baseline separation of glycerides based on acyl chain length and degree of esterification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides complementary data on regioselectivity, with characteristic shifts for glycerol backbone protons (δ 4.1–4.3 ppm) and carbonyl carbons (δ 170–175 ppm) .

Advanced Research Question: What are the challenges in reconciling contradictory data on the metabolic stability of decanoyl glycerides in prodrug formulations?

Answer:
Discrepancies arise from variations in in vitro vs. in vivo models. For instance, in vitro studies using liver microsomes may overestimate esterase-mediated hydrolysis rates due to differences in enzyme isoforms compared to whole-animal models. A 1992 study by Poupaert and Lambert demonstrated that branched-chain glycerides (e.g., isostearyl derivatives) exhibit enhanced resistance to enzymatic cleavage compared to linear-chain analogs . To resolve contradictions, researchers should standardize assays using human recombinant carboxylesterases (e.g., hCE1 and hCE2) and validate findings in pharmacokinetic studies with radiolabeled tracers (e.g., ¹⁴C-decanoyl glycerides) .

Advanced Research Question: How can enzymatic regioselectivity be engineered to optimize the synthesis of 1,3-dioctanoyl-2-decanoyl glycerides?

Answer:
Directed evolution of lipases or computational protein design (e.g., Rosetta software) can enhance regioselectivity. For example, mutations in the substrate-binding pocket of Rhizomucor miehei lipase (RML) improve preference for sn-1 and sn-3 positions over sn-2. Process engineering, such as solvent-free systems with glycerol in excess, shifts equilibrium toward di- and triacylglycerides. Kinetic studies using time-resolved FTIR spectroscopy monitor real-time acylation, enabling precise control of reaction endpoints .

Advanced Research Question: What analytical strategies address discrepancies in quantifying residual glycerides during biodiesel production from decanoyl-rich feedstocks?

Answer:
Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying free glycerol and glycerides in biodiesel. However, co-elution of monoacylglycerides (MAG) and diacylglycerides (DAG) may cause inaccuracies. A validated ASTM D6584-21 method using derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) improves resolution. For high-throughput analysis, near-infrared (NIR) spectroscopy coupled with multivariate calibration models (e.g., partial least squares regression) offers rapid quantification of glyceride content .

Advanced Research Question: How do this compound compare to medium-chain triglycerides (MCTs) in drug delivery applications?

Answer:
Decanoyl/octanoyl glycerides exhibit superior lymphatic uptake due to their amphiphilic structure, enhancing oral bioavailability of hydrophobic drugs. In contrast, MCTs (e.g., caprylic/capric triglycerides) are primarily absorbed via the portal vein. Comparative studies using Caco-2 cell monolayers and in situ intestinal perfusion models demonstrate that 1-monodecanoyl glyceride increases transepithelial transport of cyclosporine by 40% compared to MCTs. However, cytotoxicity assays (e.g., MTT) are essential to validate safety at concentrations >1 mM .

Methodological Guidance: How should researchers design experiments to evaluate the environmental persistence of octanoyl glycerides?

Answer:
Use OECD 301B (Ready Biodegradability) and OECD 307 (Aerobic/Anaerobic Transformation in Soil) guidelines. Accelerated solvent extraction (ASE) followed by LC-MS/MS quantifies degradation products (e.g., free octanoic acid). Isotope ratio mass spectrometry (IRMS) with ¹³C-labeled glycerides tracks mineralization rates. For aquatic toxicity, Daphnia magna acute immobilization tests (EC₅₀) and algal growth inhibition assays (OECD 201) are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.